molecular formula C24H22N6O3 B2478315 Chembl4554073 CAS No. 1207019-95-1

Chembl4554073

Cat. No. B2478315
CAS RN: 1207019-95-1
M. Wt: 442.479
InChI Key: HKTCZUFIHFAWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chembl4554073 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that has been shown to have promising results in preclinical studies.

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is an open-access database containing a vast collection of bioactivity data for drug-like bioactive compounds. It is designed to support the chemical biology community in drug discovery processes by providing access to data abstracted from the primary scientific literature, further curated and standardized to enhance utility across various research problems. The database encompasses binding, functional, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) information for millions of compounds and thousands of protein targets, facilitating the identification of chemical scaffolds active against specific targets or endpoints, deconvolution of potential targets of phenotypic assays, and understanding of potential targets/pathways for safety liabilities (Gaulton et al., 2011).

Advancements and Features

Recent updates have expanded ChEMBL's utility through the inclusion of data from neglected disease screening, crop protection data, drug metabolism and disposition data, and bioactivity data from patents. Enhanced features such as the annotation of assays and targets using ontologies, addition of metabolic pathways for drugs, and calculation of structural alerts have been incorporated to facilitate more comprehensive research applications. These developments allow for a more thorough exploration of bioactive compounds' effects and potential therapeutic applications (Gaulton et al., 2016).

Supporting Drug Discovery and Chemical Biology

ChEMBL's structure and data are crucial in supporting various stages of the drug discovery process, from early-stage research to clinical development. By providing a rich dataset of compound bioactivity against a wide range of targets, ChEMBL aids in the identification of new drug candidates and the exploration of their pharmacological profiles. This support extends to chemical biology research, where the database's comprehensive coverage of bioactive molecules and their effects on biological systems contributes to the understanding of disease mechanisms and the identification of potential therapeutic interventions.

Accessibility and Utility

The ChEMBL database is accessible through a web interface, RDF distribution, data downloads, and RESTful web services, ensuring that researchers can easily integrate this resource into their workflows. The availability of programmatic access via web services particularly streamlines the incorporation of ChEMBL data into computational drug discovery pipelines, enabling automated queries and analyses (Davies et al., 2015).

properties

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15-8-9-17(12-16(15)2)19-13-20-23-27-30(24(32)28(23)10-11-29(20)26-19)14-22(31)25-18-6-4-5-7-21(18)33-3/h4-13H,14H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTCZUFIHFAWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5OC)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 45499897

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